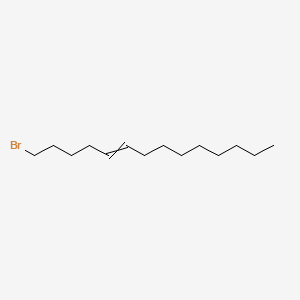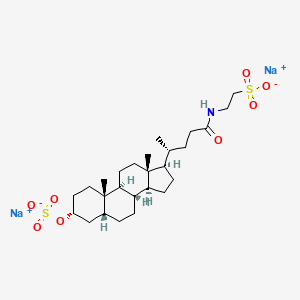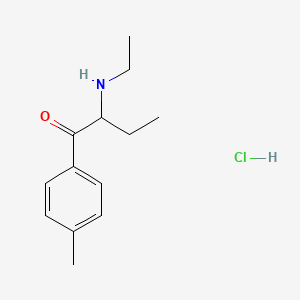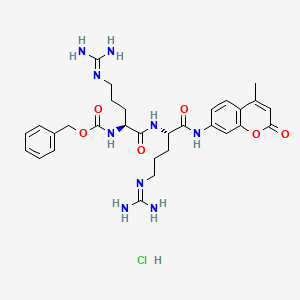
1-Bromotetradec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromotetradec-5-ene is a synthetic organic compound that belongs to the class of alkene halides. It has garnered significant attention due to its diverse applications in various fields of research and industry. The compound is characterized by a bromine atom attached to the fifth carbon of a tetradecene chain, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromotetradec-5-ene can be synthesized through the bromination of tetradec-5-ene. The reaction typically involves the addition of bromine (Br2) to tetradec-5-ene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromotetradec-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrobromination to form tetradec-5-yne.
Addition Reactions: The double bond in the alkene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Major Products:
Substitution: Tetradec-5-ol, tetradec-5-ylamine, tetradec-5-nitrile.
Elimination: Tetradec-5-yne.
Addition: 1,2-Dibromotetradecane, 1-Bromo-2-tetradecane.
Aplicaciones Científicas De Investigación
1-Bromotetradec-5-ene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Bromotetradec-5-ene involves its reactivity as an alkene halide. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The double bond in the alkene chain allows for addition reactions, enabling the compound to participate in various synthetic transformations.
Comparación Con Compuestos Similares
1-Bromotetradecane: Lacks the double bond, making it less reactive in addition reactions.
1-Bromohexadec-5-ene: Similar structure but with a longer carbon chain, affecting its physical properties and reactivity.
1-Chlorotetradec-5-ene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 1-Bromotetradec-5-ene is unique due to its specific combination of a bromine atom and a double bond in the tetradecene chain. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-bromotetradec-5-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10H,2-8,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWTVFLWDFYSMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80798296 |
Source


|
| Record name | 1-Bromotetradec-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80798296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656242-17-0 |
Source


|
| Record name | 1-Bromotetradec-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80798296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)


